Lipophilic Ligand Efficiency: Predicted LogP Advantage over Des-Methyl Analogs
The compound's computed XLogP3 of 4.6 directly impacts its lipophilic ligand efficiency (LLE) and membrane permeability profile, differentiating it from less lipophilic analogs. For instance, the unsubstituted parent compound 1-cyclohexyl-3-phenylpropan-1-one has a lower predicted LogP (approx. 3.5, based on fragment-based calculation), while the 2,6-dimethyl substitution contributes approximately 1.1 LogP units, enhancing predicted blood-brain barrier penetration and intracellular accumulation [1]. This difference is critical for projects targeting intracellular or CNS-associated enzymes like CYP26A1 [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 4.6 (XLogP3) |
| Comparator Or Baseline | 1-cyclohexyl-3-phenylpropan-1-one (unsubstituted analog): ~3.5 (estimated fragment-based LogP). Comparator data is calculated, not experimental. |
| Quantified Difference | Approximately +1.1 LogP units increase attributed to 2,6-dimethyl substitution |
| Conditions | In silico prediction using XLogP3 algorithm; comparative values estimated via fragment-based methods |
Why This Matters
A higher LogP can be a decisive factor when selecting a chemical probe for intracellular targets, directly influencing the compound's ability to cross lipid bilayers and access the site of action.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 24726428. Computed Descriptors: XLogP3-AA 4.6. View Source
- [2] BindingDB. BDBM50353578 (CHEMBL1831092). CYP26A1 Inhibition Data: IC50 0.350 nM. Note: The SMILES for this entry (COC(=O)C(C)(C)C...) does not match our target. It is used for target class context. View Source
